molecular formula C5H12N4 B13110921 N-Methylpyrazolidine-1-carboximidamide

N-Methylpyrazolidine-1-carboximidamide

Katalognummer: B13110921
Molekulargewicht: 128.18 g/mol
InChI-Schlüssel: YBMQNMJZCIJNCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpyrazolidine-1-carboximidamide typically involves the reaction of pyrazolidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylpyrazolidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-Methylpyrazolidine-1-carboximidamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Methylpyrazolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Methylpyrazolidine-1-carboximidamide stands out due to its specific structural configuration and the presence of both methyl and carboximidamide groups.

Eigenschaften

Molekularformel

C5H12N4

Molekulargewicht

128.18 g/mol

IUPAC-Name

N'-methylpyrazolidine-1-carboximidamide

InChI

InChI=1S/C5H12N4/c1-7-5(6)9-4-2-3-8-9/h8H,2-4H2,1H3,(H2,6,7)

InChI-Schlüssel

YBMQNMJZCIJNCB-UHFFFAOYSA-N

Kanonische SMILES

CN=C(N)N1CCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.